Diisodecyl phthalate

Food Contact Materials Toxicology Regulatory Compliance

Select Diisodecyl Phthalate (DIDP; CAS 119394-45-5) for superior thermal endurance and regulatory advantage. Its C10 branched structure delivers a 15°C higher UL rating (90°C) than DINP and 60% lower volatility than DEHP, ensuring long-term stability in wire insulation and automotive interiors. DIDP offers a lower regulatory burden for food-contact applications compared to DINP/DEHP, with EFSA excluding it from the group TDI due to substantially lower dietary exposure. Procure this high-purity, industrial-grade plasticizer to meet stringent performance specifications while mitigating compliance risk.

Molecular Formula C28H46O4
C28H46O4
C6H4(COO(CH2)7CH(CH3)2)2
Molecular Weight 446.7 g/mol
CAS No. 119394-45-5
Cat. No. B7803319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisodecyl phthalate
CAS119394-45-5
Molecular FormulaC28H46O4
C28H46O4
C6H4(COO(CH2)7CH(CH3)2)2
Molecular Weight446.7 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C
InChIInChI=1S/C28H46O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3
InChIKeyZVFDTKUVRCTHQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)
In water, 0.28 mg/L at 25 °C
Soluble in organic solvents
Insoluble in glycerol, glycols and some amines
More soluble in crude sweat than in water and increasing solubility with pH rise
Solubility in water: none

Diisodecyl Phthalate (DIDP, CAS 119394-45-5): A C10 High-Molecular-Weight Phthalate Plasticizer for Demanding PVC Applications


Diisodecyl phthalate (DIDP; CAS 119394-45-5 is a specific entry within the broader DIDP family, which also includes CAS 26761-40-0 and 68515-49-1, representing a mixture of branched-chain C10 phthalate ester isomers) [1]. As a high-molecular-weight ortho-phthalate plasticizer (average molecular weight ~446.7 g/mol; C28H46O4) [2], DIDP is characterized by its low volatility, excellent thermal stability, and high resistance to migration and extraction compared to lower-molecular-weight alternatives such as DEHP (DOP) and DINP [3]. Its primary industrial role is imparting flexibility and durability to polyvinyl chloride (PVC) in applications requiring sustained performance under elevated thermal or mechanical stress .

Why Diisodecyl Phthalate (DIDP) Cannot Be Casually Substituted with DINP or DOP in High-Performance PVC Formulations


While DIDP, DINP, and DOP all belong to the ortho-phthalate class of PVC plasticizers, their divergent alkyl chain lengths (C10 for DIDP vs. C9 for DINP vs. C8 for DOP) produce fundamentally different performance and risk profiles that preclude direct drop-in substitution in many applications [1]. DIDP's C10 branched structure confers a higher molecular weight and greater molar volume than its C9 and C8 counterparts, which directly translates into quantifiably lower volatility, reduced migration rates, and superior thermal aging characteristics [2]. Furthermore, from a regulatory and toxicological standpoint, DIDP occupies a distinct position: EFSA's 2019 risk assessment established that DIDP is excluded from the group tolerable daily intake (TDI) applied to DBP, BBP, DEHP, and DINP due to its fundamentally different hazard profile and substantially lower dietary exposure [3]. Consequently, selecting the wrong phthalate can lead to premature product failure (e.g., embrittlement in high-temperature wire insulation) or unnecessary regulatory compliance burdens. The following evidence dimensions provide quantitative differentiation supporting informed procurement and formulation decisions.

Diisodecyl Phthalate (DIDP) Quantitative Evidence Guide: Direct Comparative Performance and Safety Data Against DINP and DEHP


DIDP vs. DINP and DEHP: Quantified Reduction in Dietary Exposure and Exclusion from EFSA Group-TDI

In the 2019 EFSA update of risk assessments for five phthalates used in food contact materials, DIDP demonstrated a fundamentally different exposure and hazard profile compared to its closest structural analog, DINP. While DINP exhibited the highest dietary exposure among the assessed phthalates—ranging from 0.2 to 4.3 μg/kg bw/day (mean) and 0.4 to 7.0 μg/kg bw/day (high consumers)—dietary exposure to DIDP was estimated to be consistently below 0.1 μg/kg bw/day, a value far below its individual TDI of 150 μg/kg bw/day [1]. Furthermore, unlike DEHP, DBP, BBP, and DINP, which were included in a group-TDI of 50 μg/kg bw/day (expressed as DEHP equivalents) due to shared reproductive effects via fetal testosterone reduction, DIDP was explicitly excluded from this group assessment [2]. The EFSA Panel noted that while DINP affected fetal testosterone levels at doses approximately threefold higher than those causing liver effects, the critical effect for DIDP remained liver effects with an individual TDI of 0.15 mg/kg bw/day, and its exposure was deemed negligible relative to this threshold [3].

Food Contact Materials Toxicology Regulatory Compliance Risk Assessment

DIDP vs. DINP and DEHP: Quantified Volatility Loss as a Predictor of Long-Term Plasticizer Retention

Plasticizer volatility is a critical determinant of long-term material performance, particularly in elevated-temperature applications. Direct comparative testing conducted by the Danish Environmental Protection Agency evaluated plasticizer weight loss from PVC formulations (40% plasticizer concentration = 67 phr) after 1 day at 87°C over activated carbon [1]. Under these standardized conditions, DIDP exhibited a volatility loss of only 1.8%, compared to 2.1% for DINP and 4.5% for DEHP (DOP) [2]. This represents a 14% relative reduction in volatility compared to DINP, and a 60% reduction compared to DEHP. The lower volatility of DIDP is attributable to its higher molecular weight (average 446.7 g/mol) and C10 branched alkyl chain structure, which reduce vapor pressure and slow plasticizer migration from the PVC matrix during thermal aging .

Volatility Thermal Aging PVC Plasticizer Performance Material Durability

DIDP vs. DINP and DEHP: Shore A Hardness and Plasticizing Efficiency in PVC Formulations

Plasticizing efficiency, often assessed via Shore A hardness measurements at equivalent loading levels, is a key parameter for formulation cost and material properties. In the Danish EPA comparative study using identical PVC resin and 67 phr loading, DIDP produced a Shore A hardness of 71, compared to 73 for DINP and 69 for DEHP [1]. A lower Shore A value indicates a softer, more flexible material and reflects greater plasticizing efficiency at the same concentration [2]. The data indicate that DIDP (71 Shore A) is slightly more efficient than DINP (73 Shore A) but marginally less efficient than DEHP (69 Shore A) in reducing PVC rigidity. This intermediate efficiency must be weighed against DIDP's superior permanence characteristics .

Plasticizing Efficiency Shore Hardness PVC Flexibility Formulation Optimization

DIDP vs. DINP and DEHP: Resistance to Extraction by Water and Hydrocarbon Fluids

Resistance to extraction by environmental fluids is critical for applications such as wire and cable jacketing, automotive under-hood components, and outdoor construction materials. Comparative extraction testing from the Danish EPA dataset reveals distinct performance differences. For water extraction, DIDP shows only 0.03% loss, compared to 0.07% for DINP and 0.01% for DEHP [1]. For hydrocarbon fluid resistance (kerosene/jet fuel extraction), DIDP exhibits 74% loss, while DINP shows 76.7% loss and DEHP shows 44% loss [2]. Notably, while DEHP demonstrates superior hydrocarbon resistance among the three phthalates, DIDP offers a measurable 2.7 percentage-point advantage over DINP in kerosene extraction resistance, which correlates with its higher molecular weight and greater hydrophobicity conferred by the C10 branched alkyl chains [3].

Extraction Resistance Fluid Resistance PVC Permanence Wire and Cable

DIDP vs. DINP and DOP: UL Temperature Rating Attainment in PVC Wire Insulation Formulations

In PVC wire and cable insulation applications, the UL temperature rating serves as a critical performance benchmark that directly determines the maximum continuous operating temperature a product can withstand while maintaining electrical and mechanical integrity. When formulated as the primary plasticizer, DIDP enables PVC wire insulation compounds to achieve a UL 90°C rating [1]. In contrast, formulations relying solely on DINP as the primary plasticizer achieve a UL 75°C rating, while those using DOP (DEHP) achieve only a UL 60°C rating [2]. This 15°C advantage over DINP and 30°C advantage over DOP stems from DIDP's C10 branched alkyl chain structure, which provides greater thermal stability and lower volatility under sustained elevated temperature conditions [3]. Some manufacturers further blend DIDP with TOTM (trioctyl trimellitate) to achieve UL 105°C ratings for the most demanding high-temperature cable specifications [4].

UL Temperature Rating Wire and Cable Thermal Endurance Electrical Insulation

Diisodecyl Phthalate (DIDP): Validated High-Value Application Scenarios Driven by Quantitative Evidence


High-Temperature Wire and Cable Insulation (UL 90°C Rated)

DIDP is the plasticizer of choice for PVC wire and cable insulation requiring UL 90°C temperature ratings, where DINP (limited to 75°C) and DOP (limited to 60°C) are quantitatively inadequate as sole primary plasticizers [6]. The 15°C thermal rating advantage over DINP derives from DIDP's lower volatility (1.8% weight loss at 87°C/24h vs. 2.1% for DINP) and superior resistance to thermal degradation, enabling long-term operational stability in building wire, appliance wiring, and automotive cable harnesses [7]. For the most demanding UL 105°C applications, DIDP can be blended with TOTM to achieve the required thermal endurance while managing formulation costs .

Automotive Interior Trim and Upholstery Requiring Low Fogging and Volatility

The automotive industry imposes stringent fogging requirements on interior plastic components to prevent volatile organic compound condensation on windshields. DIDP's volatility profile—60% lower weight loss than DEHP and 14% lower than DINP under thermal aging conditions—directly addresses this need, making it the reference standard for PVC automotive upholstery, instrument panel skins, and door trim [6]. Recent bio-plasticizer research has explicitly acknowledged that few renewable alternatives can volatilize from PVC as slowly as DIDP, underscoring its entrenched performance position in this application segment [7].

Food Contact Materials (FCM) Subject to EFSA Regulatory Scrutiny

For food contact materials, DIDP offers a regulatory advantage over DINP, DEHP, DBP, and BBP that is grounded in EFSA's 2019 risk assessment data. With dietary exposure consistently below 0.1 μg/kg bw/day—more than 20-fold lower than mean DINP exposure—and exclusion from the group-TDI of 50 μg/kg bw/day (DEHP equivalents), DIDP presents a lower regulatory compliance burden for repeated-use FCM applications [6]. Under EU Regulation 10/2011/EU, DIDP (FCM No. 729) is authorized as a plasticizer in repeated-use materials and articles and in single-use materials contacting non-fatty foods (excluding infant formulae), with a specific migration limit of 9 mg/kg as part of Group Restriction No. 26 [7].

Outdoor PVC Construction Products Requiring Long-Term Fluid and Weathering Resistance

DIDP's resistance to extraction by water (0.03% loss) and moderate hydrocarbon resistance (74% loss in kerosene) position it for outdoor PVC applications including roofing membranes, tarpaulins, and construction sealants [6]. While its kerosene extraction is higher than DEHP (44%), DIDP offers a measurable 2.7 percentage-point improvement over DINP in hydrocarbon resistance, combined with significantly lower volatility than either comparator [7]. These properties translate to extended service life in applications exposed to precipitation, condensation, and occasional hydrocarbon contact, where plasticizer loss would otherwise lead to embrittlement and premature failure .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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